molecular formula C10H11NO4 B12883819 2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol CAS No. 113194-07-3

2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol

Cat. No.: B12883819
CAS No.: 113194-07-3
M. Wt: 209.20 g/mol
InChI Key: PTBQYUMQVZWPSQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of two methyl groups at the 2-position, a nitro group at the 5-position, and a hydroxyl group at the 7-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Reduction: 2,2-Dimethyl-5-amino-2,3-dihydro-1-benzofuran-7-ol.

    Oxidation: 2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-one.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct reactivity and biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug development.

Properties

CAS No.

113194-07-3

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2,2-dimethyl-5-nitro-3H-1-benzofuran-7-ol

InChI

InChI=1S/C10H11NO4/c1-10(2)5-6-3-7(11(13)14)4-8(12)9(6)15-10/h3-4,12H,5H2,1-2H3

InChI Key

PTBQYUMQVZWPSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)[N+](=O)[O-])O)C

Origin of Product

United States

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